molecular formula C14H14N2O B2796150 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one CAS No. 886496-07-7

3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one

Cat. No. B2796150
CAS RN: 886496-07-7
M. Wt: 226.279
InChI Key: WMDLBUILMXLFQA-UHFFFAOYSA-N
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Description

3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one is a chemical compound with the molecular formula C14H14N2O . It is used for research and development purposes .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one, has been a topic of interest in recent years . Various methods have been employed to access the pyrazole moiety, including the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types . A method devised by Iminov and his colleagues involves the acylation of tert-butyl 3-(methylamino)but-2-enoate using fluorinated acetic acid anhydrides at the enamine carbon atom. The resulting product was then reacted with alkyl hydrazines, leading to mixtures of isomeric pyrazoles .


Molecular Structure Analysis

The molecular structure of 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one contains a total of 33 bonds, including 19 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, and 11 aromatic bonds. It also features 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, 1 twelve-membered ring, 1 ketone (aromatic), and 1 Pyrazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one include a molecular weight of 226.27 . More detailed properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Organic Synthesis

Pyrazole structures, such as “3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one”, have been found to be useful in organic synthesis, where they act as both a directing and transforming group .

Pharmaceutical Activities

Compounds containing pyrazole structures are known to exhibit a diverse array of pharmaceutical activities . Therefore, “3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one” could potentially be used in the development of new pharmaceutical drugs.

Antimalarial Activity

Compounds containing similar structures have been reported to have potent antimalarial activity . Therefore, “3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one” could potentially be used in the development of new antimalarial drugs.

Antidepressant Activity

Similar structures have also been found to have antidepressant activity . This suggests that “3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one” could potentially be used in the development of new antidepressant drugs.

Antileishmanial Activity

Compounds with similar structures have been reported to have antileishmanial activity . This suggests that “3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one” could potentially be used in the development of new antileishmanial drugs.

DNA Intercalating Agents

Indolo[2,3-b]quinoxalines, which are similar to “3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one”, are important DNA intercalating agents with antiviral and cytotoxic activity . This suggests that “3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one” could potentially be used as a DNA intercalating agent.

Safety and Hazards

The safety data sheet for 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-tert-butyl-2H-indeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-14(2,3)13-10-11(15-16-13)8-6-4-5-7-9(8)12(10)17/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDLBUILMXLFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=NN1)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one

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